Ethyl 3-[4-(oxolan-3-yloxy)phenyl]thieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-[4-(oxolan-3-yloxy)phenyl]thieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-b]pyridine core, which is a fused heterocyclic system, and an ethyl ester group, which enhances its chemical reactivity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[4-(oxolan-3-yloxy)phenyl]thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-b]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors such as 3-amino-4-cyano-2-thiophenecarboxamides These reactions are usually carried out under controlled conditions using reagents like ethyl chloroformate and oxirane derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters such as temperature, pressure, and reagent concentrations. The purification of the final product is typically achieved through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(oxolan-3-yloxy)phenyl]thieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
Scientific Research Applications
Ethyl 3-[4-(oxolan-3-yloxy)phenyl]thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-[4-(oxolan-3-yloxy)phenyl]thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The thieno[2,3-b]pyridine core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Ethyl 3-[4-(oxolan-3-yloxy)phenyl]thieno[2,3-b]pyridine-2-carboxylate can be compared with other thienopyridine derivatives, such as:
Thieno[3,2-d]pyrimidines: These compounds have a similar fused heterocyclic system but differ in the position of the nitrogen atom in the ring.
Thieno[3,4-b]pyridines: These derivatives have a different arrangement of the fused rings, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
ethyl 3-[4-(oxolan-3-yloxy)phenyl]thieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-2-24-20(22)18-17(16-4-3-10-21-19(16)26-18)13-5-7-14(8-6-13)25-15-9-11-23-12-15/h3-8,10,15H,2,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVVWVXYCUCYBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CC=C2)C3=CC=C(C=C3)OC4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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